

# Preclinical Toxicology of Z-Endoxifen: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Z-endoxifen, the most clinically significant active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) under development for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its direct administration is being explored to bypass the variability in tamoxifen metabolism, which is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. A comprehensive understanding of the preclinical toxicology profile of Z-endoxifen is paramount for its continued clinical development and regulatory evaluation. This technical guide provides a detailed overview of the key non-clinical safety studies conducted on Z-endoxifen, including summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

# I. General Toxicology

### A. Six-Month Repeat-Dose Oral Toxicity in Rats

A chronic oral toxicity study was conducted to evaluate the long-term effects of (E/Z)-endoxifen in female CD rats.[1]

Groups of 25 female CD rats received daily oral gavage of (E/Z)-endoxifen at doses of 0 (vehicle control), 5, or 50 mg/kg/day for six months.[1] A subset of animals from each group was subjected to a four-week recovery period.[1] The study included assessments of mortality,



clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, and coagulation), and comprehensive gross and microscopic pathology.[1]

No treatment-related mortality or significant clinical signs of toxicity were observed throughout the study.[1] The primary findings were related to the pharmacological activity of endoxifen.

Table 1: Summary of Key Findings in a Six-Month Oral Toxicity Study of (E/Z)-Endoxifen in Female Rats[1]

| Parameter                                       | Vehicle Control         | 5 mg/kg/day (E/Z)-<br>Endoxifen                                                                                    | 50 mg/kg/day (E/Z)-<br>Endoxifen                                                                                   |
|-------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Mortality                                       | No deaths               | No deaths                                                                                                          | No deaths                                                                                                          |
| Body Weight Gain                                | Normal                  | Statistically significant suppression                                                                              | Statistically significant suppression                                                                              |
| Food Consumption                                | Normal                  | Significantly decreased                                                                                            | Significantly decreased                                                                                            |
| Key Gross Pathology                             | No significant findings | Ovarian cysts, small<br>uteri                                                                                      | Ovarian cysts, small<br>uteri                                                                                      |
| Key Microscopic<br>Pathology                    | No significant findings | Corpora lutea depletion, uterine atrophy, endometrial and mammary gland hyperplasia, cervical mucinous hypertrophy | Corpora lutea depletion, uterine atrophy, endometrial and mammary gland hyperplasia, cervical mucinous hypertrophy |
| No-Observed-<br>Adverse-Effect Level<br>(NOAEL) | Not Applicable          | Not determined                                                                                                     | Not determined                                                                                                     |

Due to the pharmacological effects observed at both dose levels, a No-Observed-Adverse-Effect Level (NOAEL) could not be established in this study.[1]

## **B. 28-Day Repeat-Dose Dermal Toxicity in Minipigs**



To support the development of a topical formulation, a 28-day repeat-dose dermal toxicity study of an E/Z-endoxifen gel was conducted in female Göttingen minipigs.[2]

Groups of 8 female minipigs received a daily topical application of a vehicle control gel or an E/Z-endoxifen gel at doses of 2 or 4 mg/day for 28 consecutive days.[2] A comparator group received oral Z-endoxifen.[2] Endpoints included mortality, clinical observations, local tolerability, body weight, food consumption, clinical pathology, organ weights, and gross and microscopic pathology.[2]

The topical application of E/Z-endoxifen gel was well-tolerated. No mortality, clinical signs of systemic toxicity, or local skin irritation were observed.[2] The only notable finding was a doserelated decrease in absolute and relative ovary weights, which is consistent with the antiestrogenic pharmacology of the drug.[2]

Table 2: Ovarian Weight Changes in Female Minipigs After 28-Day Topical Administration of E/Z-Endoxifen Gel[2]

| Treatment Group            | Absolute Ovary Weight | Relative Ovary Weight (to body weight) |
|----------------------------|-----------------------|----------------------------------------|
| Vehicle Control Gel        | No significant change | No significant change                  |
| 2 mg/day E/Z-Endoxifen Gel | Dose-related decrease | Dose-related decrease                  |
| 4 mg/day E/Z-Endoxifen Gel | Dose-related decrease | Dose-related decrease                  |

# **II. Genetic Toxicology**

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of (E/Z)-endoxifen.

Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of (E/Z)-endoxifen
was evaluated in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and
Escherichia coli (WP2 uvrA), with and without a metabolic activation system (S9).[3] Doses
up to 0.1 mg/plate were tested.



- In Vitro Mammalian Chromosomal Aberration Test: The clastogenic potential of (E/Z)-endoxifen was assessed in cultured Chinese Hamster Ovary (CHO) cells, with and without S9 metabolic activation.
- In Vivo Mammalian Erythrocyte Micronucleus Test: This assay was integrated into the sixmonth oral toxicity study in rats, with bone marrow smears evaluated for the presence of micronuclei.[1]

(E/Z)-endoxifen was found to be non-genotoxic in all assays conducted.

Table 3: Summary of Genetic Toxicology Studies for (E/Z)-Endoxifen

| Assay                                | Test System                          | Doses/Concentrati<br>ons Tested | Result   |
|--------------------------------------|--------------------------------------|---------------------------------|----------|
| Bacterial Reverse<br>Mutation (Ames) | S. typhimurium & E. coli             | Up to 0.1 mg/plate              | Negative |
| In Vitro Chromosomal<br>Aberration   | Chinese Hamster<br>Ovary (CHO) cells | Not specified                   | Negative |
| In Vivo Micronucleus                 | Rat bone marrow                      | 5 and 50 mg/kg/day<br>(oral)    | Negative |

# III. Safety Pharmacology

### A. Phototoxicity

The potential for Z-endoxifen to cause phototoxicity was evaluated using an in vitro assay.

The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test was performed using BALB/c 3T3 mouse fibroblasts. Cells were exposed to various concentrations of (E/Z)-endoxifen (0.100 to  $5.62 \mu g/mL$ ) in the presence and absence of a non-cytotoxic dose of simulated solar light. Cell viability was measured by the uptake of the vital dye, neutral red.

(E/Z)-endoxifen did not exhibit any phototoxic potential in the 3T3 NRU assay.

#### **B. Dermal Sensitization**



The potential for a topical formulation of Z-endoxifen to cause skin sensitization was assessed in a guinea pig model.

A modified Buehler test was conducted in female Hartley guinea pigs. The study involved an induction phase with repeated topical applications of a vehicle control gel, a 0.5% (E/Z)-endoxifen gel, or a 1.0% (E/Z)-endoxifen gel, followed by a challenge phase.[4][5][6][7] Skin reactions (erythema and edema) were scored at 24 and 48 hours post-challenge.

The (E/Z)-endoxifen gel showed possible weak sensitizing or irritant activity. However, the vehicle control gel produced similar mild reactions, suggesting that the vehicle, rather than the active substance, may be responsible for the observed effects.

## IV. Signaling Pathways

Z-endoxifen's biological effects are primarily mediated through its interaction with estrogen receptors. However, off-target effects have also been identified, which may contribute to its overall pharmacological and toxicological profile.

### A. Estrogen Receptor Signaling Pathway

As a SERM, Z-endoxifen competitively binds to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA. In contrast to estradiol, the Z-endoxifen-ER complex recruits co-repressors instead of co-activators, leading to the downregulation of estrogen-responsive genes involved in cell proliferation.





Click to download full resolution via product page

Z-Endoxifen's Mechanism of Action via the Estrogen Receptor Pathway.

## B. Protein Kinase C (PKC) Inhibition Pathway

Preclinical studies have revealed that Z-endoxifen, at higher concentrations, can act as an inhibitor of Protein Kinase C beta 1 (PKCβ1).[8][9][10][11][12] This represents a potential off-target effect that is independent of the estrogen receptor. Inhibition of PKCβ1 by Z-endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key regulator of cell survival and proliferation. This may contribute to the anti-cancer effects of Z-endoxifen but could also be a source of potential toxicities.





Click to download full resolution via product page

Z-Endoxifen's Off-Target Inhibition of the PKCβ1/AKT Signaling Pathway.

#### V. Conclusion

The preclinical toxicology profile of Z-endoxifen has been extensively evaluated through a series of in vitro and in vivo studies. The primary toxicities observed in repeat-dose animal studies are extensions of the drug's anti-estrogenic pharmacology, primarily affecting hormone-



sensitive tissues. Z-endoxifen has not demonstrated any genotoxic or phototoxic potential. Mild dermal irritation observed with a topical gel formulation appears to be attributable to the vehicle. The identification of PKC $\beta$ 1 as an off-target provides a more complete understanding of Z-endoxifen's biological activity. Overall, the preclinical safety data support the continued clinical development of Z-endoxifen for its intended indications. This guide serves as a comprehensive resource for professionals involved in the research and development of this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. iitri.org [iitri.org]
- 2. iitri.org [iitri.org]
- 3. Microbial Mutagenicity Assay: Ames Test PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. mbresearch.com [mbresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. An interlaboratory evaluation of the Buehler test for the identification and classification of skin sensitizers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicology of Z-Endoxifen: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607324#preclinical-toxicology-studies-of-z-endoxifen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com